molecular formula C10H9N5O3 B12978808 4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid

4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid

Cat. No.: B12978808
M. Wt: 247.21 g/mol
InChI Key: HBADBAVUEDGKDE-UHFFFAOYSA-N
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Description

4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and regioselectivity, producing 1,4-disubstituted-1,2,3-triazoles under mild conditions . The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst.
  • Purification of the resulting triazole compound.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

4-[(5-carbamoyl-2H-triazol-4-yl)amino]benzoic acid

InChI

InChI=1S/C10H9N5O3/c11-8(16)7-9(14-15-13-7)12-6-3-1-5(2-4-6)10(17)18/h1-4H,(H2,11,16)(H,17,18)(H2,12,13,14,15)

InChI Key

HBADBAVUEDGKDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NNN=C2C(=O)N

Origin of Product

United States

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